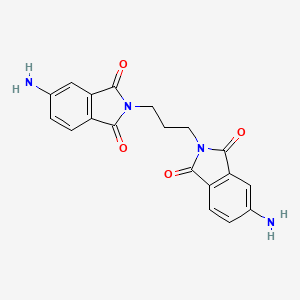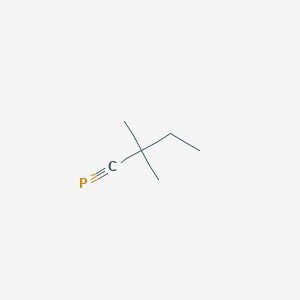
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. Its structure includes a phenyl group, a methyl group, and a sulfonyl group, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid, methyl iodide, and sulfonyl chloride.
Formation of Intermediate: The initial step involves the alkylation of phenylacetic acid with methyl iodide in the presence of a base like potassium carbonate to form methyl phenylacetate.
Sulfonylation: The intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group, forming methyl phenylsulfonylacetate.
Coupling Reaction: The final step involves a coupling reaction with (2R)-2-methyl-1-phenylpropylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylpropyl)pentanedioate: Lacks the sulfonyl group, resulting in different reactivity and applications.
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)butanedioate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate is unique due to the presence of both the sulfonyl and phenyl groups, which confer distinct reactivity and functionality. This makes it valuable in specific synthetic and industrial applications where such properties are desired.
Propriétés
| 112375-51-6 | |
Formule moléculaire |
C22H26O6S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
5-O-methyl 1-O-phenyl (2R)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]pentanedioate |
InChI |
InChI=1S/C22H26O6S/c1-16(2)21(29(25,26)18-12-8-5-9-13-18)19(14-15-20(23)27-3)22(24)28-17-10-6-4-7-11-17/h4-13,16,19,21H,14-15H2,1-3H3/t19-,21+/m0/s1 |
Clé InChI |
WNVCLHCBDCIDML-PZJWPPBQSA-N |
SMILES isomérique |
CC(C)[C@H]([C@H](CCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(CCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/no-structure.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


